Product packaging for 3-Bromo-4,8-dichloro-5-methoxyquinoline(Cat. No.:CAS No. 1204811-14-2)

3-Bromo-4,8-dichloro-5-methoxyquinoline

Cat. No.: B598595
CAS No.: 1204811-14-2
M. Wt: 306.968
InChI Key: NHDHBTVZTRMINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4,8-dichloro-5-methoxyquinoline (CAS 1204811-14-2) is a halogenated quinoline derivative of high interest in medicinal chemistry and early-stage drug discovery. Its primary research value lies in its role as a key synthetic intermediate for the development of novel small-molecule therapeutics. Scientific literature demonstrates the application of this compound in the synthesis of 5-methoxyquinoline derivatives that are biologically evaluated as Enhancer of Zeste Homologue 2 (EZH2) inhibitors . EZH2 is a histone methyltransferase that is frequently overexpressed in various cancers, such as lymphoma, colon, prostate, breast, and lung cancer, making it a promising target for cancer therapy . The specific halogen pattern on the quinoline scaffold allows for sequential, site-selective functionalization, enabling researchers to build complex molecular architectures for structure-activity relationship (SAR) studies . This compound is offered for non-human research applications only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6BrCl2NO B598595 3-Bromo-4,8-dichloro-5-methoxyquinoline CAS No. 1204811-14-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1204811-14-2

Molecular Formula

C10H6BrCl2NO

Molecular Weight

306.968

IUPAC Name

3-bromo-4,8-dichloro-5-methoxyquinoline

InChI

InChI=1S/C10H6BrCl2NO/c1-15-7-3-2-6(12)10-8(7)9(13)5(11)4-14-10/h2-4H,1H3

InChI Key

NHDHBTVZTRMINK-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)Cl)N=CC(=C2Cl)Br

Synonyms

3-Bromo-4,8-dichloro-5-methoxyquinoline

Origin of Product

United States

Synthetic Methodologies and Chemo Diversification of 3 Bromo 4,8 Dichloro 5 Methoxyquinoline

Established and Novel Synthetic Pathways for 3-Bromo-4,8-dichloro-5-methoxyquinoline

While a direct, single-step synthesis for this compound is not prominently described in the literature, its synthesis can be envisioned through a multi-step approach, leveraging well-established quinoline (B57606) formation reactions followed by selective halogenation.

Strategic Retrosynthetic Analysis and Precursor Identification

A logical retrosynthetic analysis of the target molecule, This compound (1) , suggests a late-stage bromination of a key intermediate, 4,8-dichloro-5-methoxyquinoline (2) . This precursor already possesses the desired chloro and methoxy (B1213986) substituents at the C-4, C-8, and C-5 positions, respectively.

The synthesis of the dichlorinated precursor (2) can be approached through established quinoline synthetic strategies, such as the Combes or Conrad-Limpach-Knorr synthesis. A plausible starting material for such a synthesis would be 2,4-dichloro-5-methoxyaniline (3) . This aniline (B41778) derivative contains the requisite substitution pattern on the benzene (B151609) ring that will ultimately form the corresponding part of the quinoline nucleus. The reaction of this aniline with a suitable three-carbon electrophilic synthon, such as malonic acid or its derivatives (e.g., diethyl malonate), would lead to the formation of the quinoline ring system. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) would be expected to install the chlorine atom at the 4-position, yielding the desired precursor (2) . The synthesis of 8-bromo-2,4-dichloro-5-methoxyquinoline (B13090534) has been reported via the cyclization of 2-bromo-5-methoxyaniline (B1269708) with malonic acid using POCl₃ as both a catalyst and solvent, lending credence to this proposed synthetic route.

Multi-Step Synthesis Protocols and Reaction Condition Optimization

The forward synthesis, based on the retrosynthetic analysis, would involve the following key steps:

Quinoline Core Formation: The reaction of 2,4-dichloro-5-methoxyaniline (3) with a β-dicarbonyl compound, such as diethyl malonate, would proceed via an initial Michael addition or condensation, followed by an intramolecular cyclization and dehydration to form a dihydroxyquinoline intermediate.

Chlorination: Treatment of the resulting quinolin-4-ol derivative with a strong chlorinating agent like phosphorus oxychloride (POCl₃) would serve to introduce the chlorine atom at the 4-position, affording 4,8-dichloro-5-methoxyquinoline (2) . This type of reaction is a standard method for the conversion of quinolones to chloroquinolines.

Regioselective Bromination: The final step would be the selective bromination of (2) at the 3-position to yield the target compound (1) . This transformation would likely employ an electrophilic brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent. The optimization of reaction conditions, including the choice of brominating agent, solvent, temperature, and reaction time, would be critical to achieve high regioselectivity for the C-3 position over other possible sites on the quinoline ring.

Mechanistic Investigations of Key Bond-Forming Steps

The key bond-forming steps in the proposed synthesis are the initial cyclization to form the quinoline ring and the subsequent electrophilic bromination.

The formation of the quinoline ring from an aniline and a β-dicarbonyl compound is a well-understood process that proceeds through a series of condensation, cyclization, and dehydration reactions. The precise mechanism can vary depending on the specific reactants and conditions (e.g., Combes, Conrad-Limpach-Knorr, or Doebner-von Miller conditions).

The mechanism of the final bromination step is of particular interest due to the need for high regioselectivity. The electronic properties of the substituents on the quinoline ring will direct the incoming electrophile. The methoxy group at C-5 is an electron-donating group and an ortho-, para-director, which would activate the C-6 and C-7 positions. Conversely, the chloro groups at C-4 and C-8 are electron-withdrawing and deactivating. The nitrogen atom in the quinoline ring is also deactivating towards electrophilic substitution. The interplay of these electronic effects makes the prediction of the exact site of bromination complex. However, the C-3 position in quinolines can be susceptible to electrophilic attack, particularly when the more activated positions on the benzenoid ring are blocked or deactivated. Mechanistic studies on the bromination of variously substituted quinolines have shown that the reaction can proceed via an electrophilic aromatic substitution pathway, where the regiochemical outcome is a delicate balance of these electronic and steric factors.

Yield Optimization and Scalability Studies

The most challenging step in terms of yield and purity is likely to be the regioselective bromination. Side reactions, such as bromination at other positions or over-bromination, could lead to a mixture of products, complicating purification and reducing the yield of the desired compound. Therefore, careful screening of reaction conditions would be paramount.

For scalability, the availability and cost of the starting materials, particularly the substituted aniline, would be a primary consideration. The reagents used in the proposed synthesis, such as malonic acid derivatives, POCl₃, and NBS, are common laboratory chemicals, suggesting that the synthesis could be amenable to scale-up, provided the regioselectivity of the bromination can be effectively controlled on a larger scale.

Derivatization Strategies for this compound Scaffold

The presence of multiple reactive sites—a bromine atom, two chlorine atoms, and a methoxy group—on the quinoline scaffold of compound (1) makes it an attractive substrate for further chemical modification and the generation of a diverse library of derivatives.

Regioselective Functionalization at Halogen and Methoxy Positions

The three halogen atoms on the quinoline ring are all potential sites for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The reactivity of each halogen is influenced by its position on the ring.

Functionalization at the Chloro Positions (C-4 and C-8): The chlorine atom at the C-4 position is generally the most activated towards nucleophilic attack due to its position relative to the ring nitrogen, which can stabilize the Meisenheimer intermediate formed during the reaction. The chlorine at C-8 is less activated. This difference in reactivity could allow for selective substitution at the C-4 position under carefully controlled conditions. A wide range of nucleophiles, including amines, alkoxides, and thiols, could potentially be used to displace the C-4 chlorine. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also well-established methods for the functionalization of chloroquinolines, allowing for the formation of new carbon-carbon bonds.

Functionalization at the Bromo Position (C-3): The bromine atom at the C-3 position would also be amenable to derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. Due to the generally higher reactivity of C-Br bonds compared to C-Cl bonds in such reactions, selective coupling at the C-3 position might be achievable in the presence of the C-4 and C-8 chloro substituents.

Functionalization of the Methoxy Group (C-5): The methoxy group at C-5 is generally less reactive towards substitution. However, ether cleavage under strong acidic conditions (e.g., with HBr or BBr₃) could potentially convert the methoxy group to a hydroxyl group. This hydroxyl group could then be further functionalized, for example, through alkylation or acylation, to introduce additional diversity.

The table below summarizes potential derivatization reactions based on studies of similarly substituted quinoline systems.

Position to FunctionalizeReaction TypePotential ReagentsPotential Products
C-4Nucleophilic Aromatic SubstitutionAmines (R-NH₂), Alkoxides (R-O⁻), Thiols (R-S⁻)4-Amino-, 4-Alkoxy-, 4-Thio- derivatives
C-4Suzuki-Miyaura CouplingArylboronic acids (Ar-B(OH)₂)4-Aryl- derivatives
C-8Nucleophilic Aromatic SubstitutionStronger nucleophiles or harsher conditions8-Substituted derivatives
C-8Suzuki-Miyaura CouplingArylboronic acids (Ar-B(OH)₂)8-Aryl- derivatives
C-3Suzuki-Miyaura CouplingArylboronic acids (Ar-B(OH)₂)3-Aryl- derivatives
C-5Ether CleavageHBr, BBr₃5-Hydroxyquinoline (B119867) derivative

This systematic approach to the synthesis and derivatization of This compound highlights its potential as a versatile scaffold for the development of novel chemical entities.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the presence of a bromine atom at the 3-position and chlorine atoms at the 4- and 8-positions offers opportunities for selective cross-coupling, as the reactivity of halogens in these reactions typically follows the order I > Br > Cl.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is a widely used method for forming C-C bonds. It is anticipated that the C3-Br bond of this compound would be more reactive than the C4-Cl and C8-Cl bonds under standard Suzuki-Miyaura conditions. This would allow for the selective introduction of an aryl or vinyl group at the 3-position. The reaction would typically be catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like sodium carbonate or potassium phosphate (B84403). nih.govchemicalbook.com

Illustrative Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
LigandTriphenylphosphine (for Pd(OAc)₂)
BaseK₃PO₄, Na₂CO₃, or Cs₂CO₃
SolventDioxane/Water, Toluene/Water, or DMF
Temperature80-120 °C
ReactantArylboronic acid or ester

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govacs.org Similar to the Suzuki reaction, the greater reactivity of the C-Br bond should allow for the selective alkynylation at the 3-position of the quinoline core. nih.gov This provides a pathway to introduce alkynyl moieties, which can be further functionalized.

Typical Sonogashira Coupling Parameters

ParameterCondition
CatalystPdCl₂(PPh₃)₂
Co-catalystCuI
BaseTriethylamine or Diisopropylamine
SolventTHF or DMF
TemperatureRoom Temperature to 80 °C
ReactantTerminal alkyne

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This reaction would likely proceed selectively at the C3-Br bond to introduce a substituted vinyl group. mdpi.com The choice of catalyst, ligand, and reaction conditions can influence the efficiency and stereoselectivity of the vinylation.

Representative Heck Reaction Conditions

ParameterCondition
CatalystPd(OAc)₂ or PdCl₂
LigandPhosphine (B1218219) ligands (e.g., PPh₃, P(o-tolyl)₃)
BaseTriethylamine, K₂CO₃, or NaOAc
SolventDMF, NMP, or Acetonitrile (B52724)
Temperature100-140 °C
ReactantAlkene (e.g., acrylates, styrenes)

Nucleophilic Substitutions and Electrophilic Aromatic Substitutions

Nucleophilic Aromatic Substitution (SNA_r):

The chlorine atoms at the C4 and C8 positions are susceptible to nucleophilic aromatic substitution, particularly the C4-Cl due to the electron-withdrawing effect of the quinoline nitrogen. Strong nucleophiles such as amines, alkoxides, and thiolates can displace the chloride ions, especially under elevated temperatures. mdpi.com The C8-Cl is generally less reactive towards nucleophilic attack compared to the C4-Cl. This differential reactivity could allow for selective functionalization. For instance, treatment with a primary amine could lead to the formation of a 4-amino-3-bromo-8-chloro-5-methoxyquinoline.

Electrophilic Aromatic Substitution (EAS):

The benzene ring of the quinoline system can undergo electrophilic aromatic substitution. The directing effects of the existing substituents will govern the position of the incoming electrophile. The 5-methoxy group is an activating, ortho-, para-directing group, while the 8-chloro group is a deactivating, ortho-, para-director. The pyridine (B92270) ring is generally deactivating towards electrophilic attack. Therefore, electrophilic substitution is most likely to occur on the benzene ring at the C6 or C7 positions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. libretexts.orglibretexts.orgopenstax.org For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield a nitro derivative, likely at the C6 position due to the directing influence of the C5-methoxy group.

Formation of Novel Analogs through Side-Chain Modifications

The methoxy group at the C5 position represents a point for modification. Demethylation of the methoxy group, for instance using a strong acid like HBr or a Lewis acid such as BBr₃, would yield the corresponding 5-hydroxyquinoline derivative. This hydroxyl group can then be further functionalized through etherification or esterification reactions to generate a library of novel analogs with potentially different biological activities or material properties.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing and functionalizing quinoline derivatives, several green approaches can be considered. These include the use of greener solvents, alternative energy sources, and more environmentally benign catalysts. nih.govrsc.orgrsc.org

For the synthesis of the quinoline core itself, numerous green methods have been developed as alternatives to classical named reactions like the Skraup or Friedländer synthesis, which often require harsh conditions and produce significant waste. acs.org These modern approaches include microwave-assisted synthesis, reactions in aqueous media, and the use of heterogeneous or reusable catalysts. rsc.org

In the functionalization of this compound, green chemistry principles can be applied to the cross-coupling and substitution reactions. For example, research has focused on developing palladium catalysts that are effective at very low loadings (ppm levels) and can be recycled. rsc.org The use of water as a solvent in Suzuki and Sonogashira reactions is also a significant green improvement. rsc.org Furthermore, exploring catalyst systems based on more abundant and less toxic metals, such as iron or copper, for cross-coupling reactions is an active area of research. rsc.org

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4,8 Dichloro 5 Methoxyquinoline and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the determination of its elemental formula. For 3-Bromo-4,8-dichloro-5-methoxyquinoline (C₁₀H₆BrCl₂NO), the monoisotopic mass can be precisely calculated.

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak [M]⁺. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic cluster of peaks (M, M+2, M+4, M+6) with predictable relative intensities, confirming the presence of these halogens. chemguide.co.uk

The fragmentation pathways under electron impact (EI) or electrospray ionization (ESI) would likely involve:

Loss of a methyl radical (•CH₃) from the methoxy (B1213986) group to form an [M-15]⁺ ion.

Subsequent loss of a carbon monoxide (CO) molecule from the [M-CH₃]⁺ ion to yield an [M-43]⁺ fragment.

Loss of halogen atoms, such as a bromine radical (•Br) or a chlorine radical (•Cl).

Cleavage of the quinoline (B57606) ring system.

Predicted HRMS Fragments

m/z (relative to monoisotopic mass)Identity of Fragment
[M]⁺Molecular Ion (C₁₀H₆⁷⁹Br³⁵Cl₂NO)⁺
[M-15]⁺[M - CH₃]⁺
[M-43]⁺[M - CH₃ - CO]⁺
[M-79]⁺[M - Br]⁺
[M-35]⁺[M - Cl]⁺

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Characterization

FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within the molecule. youtube.com

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹.

C=C and C=N Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the quinoline ring system. nih.gov

C-O Stretching: A strong band corresponding to the aryl-alkyl ether linkage (Ar-O-CH₃) is expected around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).

C-H Bending: Out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

C-Cl and C-Br Stretching: Vibrations for carbon-halogen bonds appear in the fingerprint region. C-Cl stretching bands are typically found in the 850-550 cm⁻¹ range, while C-Br stretching occurs at lower frequencies, generally between 680-515 cm⁻¹. nih.gov

Expected Vibrational Frequencies

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3100-3000FT-IR, Raman
C=C/C=N Ring Stretch1600-1450FT-IR, Raman
Asymmetric C-O-C Stretch~1250FT-IR (Strong)
Symmetric C-O-C Stretch~1050FT-IR (Strong)
C-H Out-of-Plane Bend900-700FT-IR (Strong)
C-Cl Stretch850-550FT-IR, Raman
C-Br Stretch680-515FT-IR, Raman

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of a related compound, 2,4-Dichloro-6-methoxyquinoline, provides insight into the expected results. nih.gov

This technique would yield precise bond lengths, bond angles, and torsion angles. It would confirm the planarity of the quinoline ring system and the orientation of the methoxy group relative to the ring. Furthermore, analysis of the crystal packing would reveal intermolecular interactions such as π–π stacking between the aromatic rings of adjacent molecules, which often dictates the bulk properties of the material. researchgate.net

Representative Crystal Data for a Related Compound (2,4-Dichloro-6-methoxyquinoline) nih.gov

ParameterValue
Chemical FormulaC₁₀H₇Cl₂NO
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.431
b (Å)8.889
c (Å)9.083
α (°)116.66
β (°)102.30
γ (°)104.15
Volume (ų)482.5
Z2

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The quinoline ring system is a chromophore that exhibits characteristic absorption bands. For this compound, the spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show multiple absorption bands corresponding to π → π* transitions. researchgate.net

The presence of the methoxy group (an auxochrome) and the halogen atoms will influence the position (λ_max) and intensity (molar absorptivity, ε) of these bands compared to unsubstituted quinoline. nih.govmdpi.com Typically, two or three main bands are observed for quinoline derivatives in the range of 220-350 nm. nih.gov

Theoretical and Computational Chemistry Studies of 3 Bromo 4,8 Dichloro 5 Methoxyquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), provide a powerful lens through which the behavior of complex molecules like 3-Bromo-4,8-dichloro-5-methoxyquinoline can be predicted and analyzed.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the molecular geometry, electronic properties, and vibrational frequencies of organic compounds. For this compound, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step in a computational analysis. researchgate.net

The process begins with geometry optimization , where the algorithm iteratively adjusts the positions of the atoms to find the lowest energy conformation, also known as the ground state structure. This provides key information on bond lengths, bond angles, and dihedral angles. For instance, studies on other substituted quinolines have used DFT to establish their most stable three-dimensional structures. nih.gov

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. This analysis is crucial for interpreting experimental spectroscopic data.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gap

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial in predicting how a molecule will interact with other species.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy is related to its electron affinity. The difference in energy between these two orbitals is known as the HOMO-LUMO energy gap (ΔE) . A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive.

For this compound, the electron-withdrawing effects of the bromine and chlorine atoms, combined with the electron-donating effect of the methoxy (B1213986) group, would significantly influence the energies of the HOMO and LUMO. In many quinoline (B57606) derivatives, the HOMO is often localized on the quinoline ring and any electron-donating groups, while the LUMO is distributed over the ring system and any electron-withdrawing substituents. rsc.org

Below is a table of representative HOMO-LUMO energy gaps for various substituted quinolines, as determined by DFT calculations in published studies.

Compound NameHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
4-((2-chloro-6-methoxyquinolin-3-yl)methyl)-2-phenyl-2H-1,2,4-triazol-3(4H)-one-6.164-2.0864.078 researchgate.net
Phenyl quinoline-2-carboxylate-6.45-2.154.30 mdpi.com
2-Methoxyphenyl quinoline-2-carboxylate-6.21-1.934.28 mdpi.com

These values illustrate the typical range of energy gaps for complex quinoline systems and highlight how substituents can tune the electronic properties.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface. Different colors are used to indicate regions of varying electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs of heteroatoms like oxygen and nitrogen.

Blue regions indicate positive electrostatic potential, representing areas of low electron density or electron-poor regions. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP surface would likely show a negative potential (red) around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, making them potential sites for protonation or coordination to metal ions. The areas around the hydrogen atoms and the halogen substituents would likely exhibit positive potentials (blue), indicating them as sites for nucleophilic interaction. Studies on other quinoline derivatives confirm that the nitrogen atom is typically a site of negative potential. chemrxiv.org

Atomic Charge Distribution and Electrostatic Interactions

The distribution of electron density within a molecule can be quantified by calculating the partial atomic charges on each atom. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to determine these charges. This information is crucial for understanding the molecule's polarity and its ability to engage in electrostatic interactions, such as hydrogen bonding and halogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static, single-molecule properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For a molecule like this compound, MD simulations would be particularly useful for:

Conformational Analysis: Although the quinoline core is rigid, the methoxy group can rotate. MD simulations can explore the preferred orientations of this group and the energy barriers between different conformations.

Intermolecular Interactions: By simulating the molecule in a solvent (like water or an organic solvent), MD can provide insights into how the molecule interacts with its environment. This includes the formation and breaking of hydrogen bonds and other non-covalent interactions.

Reaction Pathway and Transition State Analysis using Computational Methods

Computational chemistry can also be used to map out the potential energy surface of a chemical reaction, helping to elucidate reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states .

A transition state is a high-energy, unstable configuration that a molecule must pass through to transform from a reactant to a product. By calculating the energy of the transition state, chemists can determine the activation energy of a reaction, which is a key factor in determining the reaction rate.

For this compound, one might study:

Nucleophilic Aromatic Substitution: The reactivity of the chloro and bromo substituents towards nucleophiles could be investigated. Computational methods could predict which halogen is more susceptible to substitution and what the energy barrier for such a reaction would be.

Electrophilic Aromatic Substitution: The preferred sites for electrophilic attack on the quinoline ring can be predicted, and the corresponding reaction pathways can be mapped.

These studies provide a detailed, atomistic understanding of the chemical reactivity of the molecule, guiding synthetic efforts and the development of new reactions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Derivatives (In Silico)

No specific QSAR or QSPR studies for derivatives of this compound were identified in the available literature. Such studies are crucial for understanding the relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. Generally, these models are developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. The development of a QSAR/QSPR model for derivatives of this compound would require a dataset of compounds with measured biological activities or properties, which is not currently available.

Docking Studies with Select Non-Human Biological Macromolecules (In Silico)

Similarly, no specific molecular docking studies of this compound with non-human biological macromolecules have been reported in the surveyed literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug design to understand the interaction between a ligand and its target protein at the atomic level. mdpi.comnih.govjapsonline.comnih.govmdpi.com

For context, docking studies on other quinoline derivatives have been performed against various targets. For instance, some quinoline derivatives have been docked against targets like DNA gyrase and human NAD(P)H dehydrogenase (quinone 1) to explore their potential as antibacterial and antioxidant agents. nih.gov However, without specific studies on this compound, it is not possible to provide data on its binding affinity, interaction modes, or potential non-human biological targets.

In-Depth Analysis of this compound Reveals Gaps in Current Chemical Research

A comprehensive review of available scientific literature and chemical databases indicates a significant lack of specific experimental data on the chemical compound this compound. While the general reactivity of the quinoline scaffold and its halogenated derivatives is a well-documented area of organic chemistry, detailed research findings, and specific data tables concerning the reactivity of this particular molecule are not presently available in published resources.

The requested article, focusing on the "Chemical Reactivity and Mechanistic Investigations of this compound," requires specific experimental results for sections including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, reductive dehalogenation, demethylation, and N-oxidation. However, no studies detailing these precise reactions on this specific substrate could be identified.

General principles of quinoline chemistry allow for theoretical predictions of its reactivity. For instance, in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond at the C3 position would generally be expected to be more reactive than the carbon-chlorine bonds at C4 and C8. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

Similarly, for nucleophilic aromatic substitution (SNAr) reactions, the positions activated by the electron-withdrawing nitrogen atom in the quinoline ring system, such as C4, would be likely sites for nucleophilic attack. The viability of reductive dehalogenation would depend on the specific reagents and conditions employed, with the potential for selective removal of one or more halogen atoms.

Reactions involving the methoxy group, such as demethylation, are known to occur on methoxyquinolines, typically using strong acids or other specific demethylating agents. The quinoline nitrogen can also undergo N-oxidation or quaternization through reactions with appropriate oxidizing agents or alkylating agents, respectively.

While these general reactivity patterns can be inferred, the absence of specific experimental data for this compound prevents a detailed and scientifically rigorous analysis as stipulated by the article outline. The creation of data tables and the reporting of detailed research findings are not possible without access to dedicated studies on this compound.

A patent for a structurally related compound, 8-Bromo-2,4-dichloro-7-methoxy-quinoline, does describe a palladium-catalyzed cross-coupling reaction. This suggests that the target compound would likely be amenable to similar transformations. However, the different substitution pattern would influence the reactivity, and direct extrapolation of results is not scientifically rigorous.

Therefore, until specific research on the synthesis and reactivity of this compound is published, a comprehensive and detailed article as outlined cannot be accurately generated.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4,8 Dichloro 5 Methoxyquinoline

Electrophilic Aromatic Substitution on the Quinoline (B57606) Ring System

There is no specific information available in the scientific literature regarding the electrophilic aromatic substitution reactions performed directly on 3-Bromo-4,8-dichloro-5-methoxyquinoline. General knowledge of quinoline chemistry suggests that the positions on the benzene (B151609) ring (C-5, C-6, C-7, and C-8) are more susceptible to electrophilic attack than the pyridine (B92270) ring. The directing effects of the existing substituents (5-methoxy, 8-chloro) would play a crucial role in determining the regioselectivity of any such reaction. The methoxy (B1213986) group at C-5 is an activating group and would be expected to direct incoming electrophiles to the ortho and para positions, while the chloro group at C-8 is a deactivating, ortho-para directing group. The interplay of these electronic effects, in addition to the steric hindrance posed by the substituents, would need to be determined empirically.

Stability and Degradation Studies under Various Experimental Conditions

Specific studies on the stability and degradation of this compound under varying pH, solvent, light, and temperature conditions are not available. General studies on the degradation of quinolines indicate that they can be transformed through processes such as hydroxylation. For instance, some quinolines are known to be degraded via hydroxylation to form 2-hydroxyquinoline (B72897) analogues (2-quinolinones) under certain conditions. osti.gov The presence of halogen and methoxy substituents on the quinoline core of this compound would undoubtedly influence its stability and degradation pathways, but without specific experimental data, any discussion remains speculative.

Photochemical Reactivity and Photodegradation Pathways

There is no available research detailing the photochemical reactivity and photodegradation pathways specifically for this compound. The photochemical behavior of quinolines can involve various reactions, including cycloadditions and substitutions. nih.govoup.com The absorption of UV light can lead to the formation of excited states with different reactivity profiles. The photodegradation of the parent quinoline in aqueous environments has been shown to be influenced by factors such as pH and the presence of other substances, leading to products like 2-hydroxyquinoline and 8-hydroxyquinoline (B1678124). researchgate.net However, the influence of the specific substitution pattern of this compound on its photochemical properties has not been investigated.

Exploration of Non Clinical Biological Activities and Mechanistic Insights for 3 Bromo 4,8 Dichloro 5 Methoxyquinoline Derivatives

In Vitro Evaluation against Select Non-Human Pathogens (e.g., Bacterial Strains, Fungi, Parasites)

The antimicrobial properties of quinoline (B57606) derivatives are well-established. The introduction of halogens and other substituents to the quinoline ring can significantly modulate their activity against a spectrum of pathogens.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Halogenated quinolines have demonstrated potent antibacterial and antifungal activities. For instance, studies on various halogenated quinolines have reported significant efficacy against drug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). rsc.orgnih.gov The position and nature of the halogen substituent play a crucial role in determining the antimicrobial spectrum and potency. For example, certain 2-substituted halogenated quinolines have shown enhanced activity against Staphylococcus epidermidis. nih.govnih.gov

Similarly, substituted 8-quinolinols have been investigated for their antifungal properties. The presence of chloro and bromo groups at the 5 and 7 positions of the quinoline ring has been shown to confer significant fungitoxicity. nih.govnih.gov Novel fluorinated quinoline analogs have also exhibited good antifungal activity against various phytopathogenic fungi. mdpi.com The introduction of a nitro group to 8-methoxyquinoline, a related structure, was found to influence its antibacterial and antifungal properties. researchgate.net

Table 1: Illustrative MIC Values of Substituted Quinolines against Various Pathogens

Compound ClassPathogenIllustrative MIC Range (µM)
Halogenated QuinolinesS. aureus (MRSA)0.30 - 0.78
Halogenated QuinolinesS. epidermidis (MRSE)0.30 - 2.35
Halogenated QuinolinesE. faecalis (VRE)0.30 - >50
5,7-dihalo-8-quinolinolsAspergillus nigerFungitoxic
Fluorinated QuinolinesSclerotinia sclerotiorumEC50 = 0.41 - 0.55 µg/mL

Note: This table is illustrative and based on data for various substituted quinolines, not specifically 3-Bromo-4,8-dichloro-5-methoxyquinoline.

Time-Kill Kinetics and Synergy Studies

Enzyme Inhibition Studies with Purified Non-Human Enzymes (e.g., Bacterial Topoisomerases, Parasitic Proteases)

Quinolone antibiotics are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV. While the specific compound of interest is a quinoline, not a quinolone, the general quinoline scaffold has been identified as a source of inhibitors for various enzymes.

Substituted quinolines have been shown to inhibit a range of enzymes, including cysteine proteases from parasites like Leishmania mexicana. nih.gov One study identified a 4-substituted quinoline as a non-competitive inhibitor of cysteine proteases. nih.gov Other research has highlighted that quinoline-based compounds can inhibit enzymes that act on DNA, such as DNA methyltransferases and HIV reverse transcriptase. biorxiv.org Furthermore, some substituted quinolines have been investigated as inhibitors of fructose-1,6-bisphosphatase. nih.gov Given this precedent, it is plausible that this compound derivatives could be screened for inhibitory activity against a variety of parasitic or bacterial enzymes.

Cellular Assays in Non-Human Cell Lines

Cytotoxicity Screening in Cancer Cell Lines (In Vitro, Lead Compound Identification)

The cytotoxic potential of quinoline derivatives against various cancer cell lines is an active area of research. Numerous studies have demonstrated that substituted quinolines can exhibit significant anti-tumor activity. For instance, a series of 4-substituted quinolines displayed cytotoxicity against cancer cells, with some derivatives inducing apoptosis. nih.gov Polysubstituted 7-chloro-4-quinolinylhydrazone derivatives have also shown good cytotoxicity against several cancer cell lines, with the presence of methoxy (B1213986) groups on an attached benzene (B151609) ring playing an important role. capes.gov.br

A novel indolo[2,3-b]quinoline derivative demonstrated cytotoxic activity against hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast (MCF-7), and lung (A549) cancer cell lines. nih.gov The IC50 values for these cell lines were reported to be 3.3, 23, 3.1, and 9.96 µg/mL, respectively. nih.gov

Table 2: Illustrative Cytotoxicity of Substituted Quinolines in Cancer Cell Lines

Compound ClassCancer Cell LineIllustrative IC50 (µM)
4-Substituted QuinolinesVariousPotent Cytotoxicity
7-Chloro-4-quinolinylhydrazonesVarious0.75 - 5.57 µg/mL
Indolo[2,3-b]quinoline derivativeHepG23.3 µg/mL
Indolo[2,3-b]quinoline derivativeMCF-73.1 µg/mL

Note: This table is illustrative and based on data for various substituted quinolines, not specifically this compound.

Mechanism of Action Elucidation at the Cellular Level (e.g., Apoptosis Induction, Cell Cycle Arrest)

The mechanisms underlying the cytotoxic effects of substituted quinolines often involve the induction of apoptosis and cell cycle arrest. For example, certain 4-substituted quinolines were found to induce caspase-dependent apoptosis, associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS). nih.gov

In another study, a novel indolo[2,3-b]quinoline derivative was shown to up-regulate the expression of apoptotic proteins like caspase-3 and p53, while down-regulating proliferative proteins such as VEGF, PCNA, and Ki67. nih.gov Some antifungal quinoline derivatives have been shown to cause changes in cell membrane permeability, accumulation of ROS, and loss of mitochondrial membrane potential. acs.orgacs.org These findings suggest that this compound derivatives, if found to be cytotoxic, would warrant investigation into their effects on these key cellular pathways.

Structure-Activity Relationship (SAR) Studies Based on In Vitro Biological Data

The structure-activity relationship (SAR) of quinoline derivatives is a critical area of research for the development of new therapeutic agents. While specific SAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, analysis of related quinoline compounds provides valuable insights into how different substituents on the quinoline scaffold influence their biological activity. The biological activity of these compounds is significantly influenced by the nature and position of substituents on the quinoline ring.

Research on various substituted quinolines has demonstrated that modifications at different positions can drastically alter their therapeutic properties. For instance, in a series of 5,8-disubstituted tetrahydroisoquinolines, it was observed that lipophilicity plays a significant role in their antimycobacterial potency. nih.gov Generally, an increase in lipophilicity correlated with improved activity. nih.gov The nature of the substituent at the 5-position was found to be quite flexible, tolerating even large groups like a benzyl (B1604629) substituent. nih.gov

In the context of 8-hydroxyquinolines, the substitution pattern has been shown to be crucial for their activity against various pathogens. For example, the introduction of a chlorine atom at the 5-position of 8-hydroxyquinoline (B1678124) (cloxyquin) results in significant activity against Mycobacterium tuberculosis, with MIC values ranging from 0.062 to 0.25 μg/ml. nih.gov This highlights the positive contribution of halogenation at this position. Further studies on di- and tri-substituted 8-hydroxyquinoline derivatives have shown that electron-withdrawing groups can enhance antiviral activity. mdpi.com For instance, derivatives with 3,4-dichloro or 3-chloro-2-fluoro substitutions demonstrated high inhibition of H5N1 virus growth. mdpi.com

The presence of a methoxy group, such as the one at the 5-position in the title compound, is also a common feature in biologically active quinolines. In a series of 3',4',5'-trimethoxychalcone analogues, which share a trimethoxy-substituted aromatic ring system, several compounds exhibited potent inhibitory effects on nitric oxide production and tumor cell proliferation. nih.gov Specifically, compounds with certain hydroxy and methoxy substitution patterns showed IC₅₀ values in the low micromolar range. nih.gov

The following table summarizes the in vitro biological data for a selection of substituted quinoline derivatives, illustrating the impact of different substitution patterns on their activity.

Compound/DerivativeSubstitution PatternBiological ActivityTarget/AssayIC₅₀/MICReference
Cloxyquin 5-chloro-8-hydroxyquinolineAntituberculosisM. tuberculosis0.062-0.25 µg/mL (MIC) nih.gov
8-Hydroxyquinoline -AntituberculosisM. bovis BCG0.3 µg/mL (MIC) nih.gov
5-Nitro-8-hydroxyquinoline 5-nitro-8-hydroxyAntituberculosisM. bovis BCG1.9 µg/mL (MIC) nih.gov
2-isopropyl-5,7-dichloro-8-hydroxyquinoline 2-isopropyl, 5,7-dichloro, 8-hydroxyAntiviralDengue virus serotype 2 (DENV2)3.03 µM (IC₅₀) mdpi.com
5,8-disubstituted tetrahydroisoquinolines Varied (e.g., 5-Bn, 8-N-methylpiperazine)AntituberculosisM. tuberculosis- nih.gov

This table presents data for related quinoline compounds to infer potential SAR trends for this compound.

Based on these related structures, it can be inferred that the combination of bromo and chloro substituents on the 3, 4, and 8 positions of the quinoline core in "this compound" likely contributes to a specific electronic and steric profile that could result in significant biological activity. The presence of multiple halogen atoms often enhances the lipophilicity and can lead to improved cell membrane penetration. The methoxy group at the 5-position may also modulate the molecule's electronic properties and potential for hydrogen bonding.

Interaction Studies with Biomolecular Targets (e.g., DNA, RNA, Proteins) in vitro

Quinoline derivatives have been shown to interact with DNA through various mechanisms, including intercalation, groove binding, and covalent binding, which can lead to the inhibition of DNA replication and transcription. The planar aromatic ring system of the quinoline scaffold is well-suited for intercalation between the base pairs of the DNA double helix.

Protein interaction is another major mechanism through which quinoline derivatives exert their biological effects. For instance, certain substituted quinolines have been identified as inhibitors of the human proteasome, a key player in cellular protein degradation. malariaworld.org These compounds were found to inhibit the chymotryptic-like activity of the proteasome. malariaworld.org

Docking studies with other quinoline derivatives have provided insights into their binding modes with specific protein targets. For example, docking studies of 3-phenylcoumarin (B1362560) derivatives, which share some structural similarities with substituted quinolines, have helped to elucidate the atom-level determinants of their inhibition of monoamine oxidase B (MAO-B). sigmaaldrich.com

The table below summarizes findings from interaction studies of related quinoline and heterocyclic compounds with various biomolecular targets.

Compound ClassBiomolecular TargetMethod of StudyKey FindingsReference
Substituted Quinolines Human ProteasomeIn vitro inhibition assayInhibition of chymotryptic-like activity malariaworld.org
3-Phenylcoumarins Monoamine Oxidase B (MAO-B)Docking studiesElucidation of atom-level determinants of inhibition sigmaaldrich.com
5,8-Quinolinedione Derivatives DT-Diaphorase (NQO1)Molecular dockingHybrids with higher enzymatic conversion showed higher scoring values mdpi.com

This table presents interaction data for related compounds to suggest potential biomolecular targets for this compound.

Given the structural features of this compound, including its halogenated and methoxylated quinoline core, it is plausible that it could interact with both DNA and various protein targets. The specific nature and strength of these interactions would need to be confirmed through direct experimental studies such as DNA binding assays (e.g., UV-Vis spectroscopy, fluorescence quenching, circular dichroism) and protein binding studies (e.g., enzyme inhibition assays, surface plasmon resonance, X-ray crystallography).

Potential Non Clinical Applications and Materials Science Aspects of 3 Bromo 4,8 Dichloro 5 Methoxyquinoline

Development as Building Blocks for Organic Synthesis

The strategic placement of three halogen atoms on the quinoline (B57606) core renders 3-Bromo-4,8-dichloro-5-methoxyquinoline a highly versatile synthetic intermediate. The bromine and chlorine substituents serve as adaptable handles for a multitude of chemical transformations, particularly palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. The differential reactivity of the C-Br bond versus the C-Cl bonds, as well as the varied electronic environments of the chlorine atoms at the C4 and C8 positions, allows for selective and sequential modifications.

The bromine atom at the 3-position is particularly susceptible to displacement and is a prime site for introducing new carbon-carbon or carbon-heteroatom bonds. This regioselective reactivity is crucial for constructing complex molecular architectures. acs.org For instance, reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination can be selectively performed at this position. The chlorine atoms, typically less reactive in cross-coupling reactions than bromine, can be targeted under more forcing conditions or by using specific catalyst systems, providing a pathway for stepwise functionalization.

Below is a table outlining the potential synthetic transformations at each halogenated position of the molecule.

PositionHalogenPotential Reaction TypesReagents/Catalysts (Examples)
C3 BromineSuzuki CouplingArylboronic acids, Pd(PPh₃)₄, base
Sonogashira CouplingTerminal alkynes, Pd/Cu catalysts
Heck CouplingAlkenes, Pd(OAc)₂, PPh₃
Buchwald-Hartwig AminationAmines, Pd catalyst, phosphine (B1218219) ligand
Nucleophilic SubstitutionStrong nucleophiles (e.g., thiolates)
C4 ChlorineNucleophilic Aromatic Substitution (SNAr)Amines, alkoxides (activated system)
Cross-Coupling ReactionsGrignard reagents, Ni/Pd catalysts
C8 ChlorineCross-Coupling ReactionsOrganometallic reagents, specific Pd catalysts

This controlled, site-selective functionalization allows chemists to use this compound as a scaffold to build a diverse library of more complex quinoline derivatives for various research applications.

Role in Catalysis: Ligand Design for Metal-Catalyzed Reactions

The quinoline framework is a common feature in the design of ligands for metal-catalyzed reactions due to the coordinating ability of the nitrogen atom. This compound can serve as a precursor for novel ligand development. The halogen atoms can be replaced with phosphine, amine, or other coordinating groups through the cross-coupling reactions mentioned previously.

For example, substitution at the C4 position could introduce a chelating sidearm, which, in conjunction with the quinoline nitrogen, could form a bidentate ligand capable of binding to transition metals like palladium, rhodium, or iridium. The electronic properties of such a ligand, and consequently the catalytic activity of its metal complex, could be fine-tuned by:

The Methoxy (B1213986) Group: The electron-donating -OCH₃ group at the C5 position influences the electron density of the quinoline nitrogen, modulating its coordinating ability.

Remaining Halogens: The presence of the remaining halogen atoms at C3 or C8 would impart specific steric and electronic effects, potentially influencing the selectivity and efficiency of a catalytic process.

The development of chiral catalysts could also be envisioned by introducing chiral moieties at one of the reactive halogen sites, leading to applications in asymmetric synthesis.

Fluorescent Probes and Imaging Agents for Non-Human Biological Systems or Materials

Quinoline and its derivatives are known for their inherent fluorescent properties. The rigid, planar structure and π-conjugated system often lead to strong luminescence. The photophysical properties of this compound can be strategically modified to develop fluorescent probes for specific applications in materials science or for imaging non-human biological systems.

The emission wavelength, quantum yield, and sensitivity to the local environment can be tuned by replacing the bromine and chlorine atoms with various functional groups. For instance:

Attaching Fluorophores: A known fluorescent dye could be attached via a Sonogashira or Suzuki coupling at the C3-bromo position to create a new probe with potentially enhanced or altered photophysical properties.

Introducing Environment-Sensitive Groups: Functional groups that change their electronic nature in response to pH, metal ions, or polarity could be installed. This would make the molecule's fluorescence responsive to its environment, turning it into a sensor.

Tuning via Electron Donating/Withdrawing Groups: The electron-donating methoxy group already influences the molecule's electronics. Replacing the halogens (electron-withdrawing) with strong donor or acceptor groups would further shift the absorption and emission spectra, allowing for the creation of probes that fluoresce in different parts of the spectrum, from blue to red.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the spectroscopic behavior and electronic properties of such substituted quinolines before their synthesis. dntb.gov.ua

Precursors for Advanced Functional Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs))

Organic conjugated materials built from aromatic and heterocyclic units are at the core of modern organic electronics. Polysubstituted quinolines are attractive candidates for these materials due to their electron-deficient nature, which facilitates electron transport—a crucial property for devices like OLEDs and OPVs.

This compound serves as an excellent starting point for synthesizing larger, more complex conjugated systems. The multiple reactive halogen sites allow for the extension of the π-system through polymerization or dendrimerization reactions. For example, repeated cross-coupling reactions could be used to create quinoline-based oligomers or polymers. The resulting materials would be expected to have interesting electronic and photophysical properties derived from the quinoline core.

The methoxy group and the nitrogen atom help to solubilize these larger molecules in organic solvents, which is critical for their processing and incorporation into thin-film devices. By carefully choosing the chemical units to attach to the quinoline core, chemists can engineer the material's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to optimize device performance.

Applications in Analytical Chemistry as Chemical Standards or Derivatization Reagents

In analytical chemistry, well-characterized and highly pure compounds are essential as standards for the identification and quantification of related substances. Given its unique substitution pattern, this compound could serve as a valuable reference standard in chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), particularly in laboratories that synthesize complex quinoline derivatives.

Furthermore, this compound has the potential to be used as a derivatization reagent. Derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. The reactive C-Br bond could be used to "tag" other molecules (analytes) that contain a suitable functional group (e.g., an amine or thiol). This tagging process would attach the UV-active quinoline core to the analyte, allowing for sensitive detection using a UV-Vis spectrophotometric detector in HPLC.

Advanced Analytical Methodologies for Research and Characterization of 3 Bromo 4,8 Dichloro 5 Methoxyquinoline

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation and analysis of complex mixtures. For a compound such as 3-Bromo-4,8-dichloro-5-methoxyquinoline, various chromatographic techniques can be employed to ensure its purity and to monitor its synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would be highly suitable. This approach would likely involve a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer would be used to elute the compound from the column. Detection is typically achieved using a UV detector, as the quinoline (B57606) ring system is inherently UV-active.

A well-developed HPLC method can provide high-resolution separation of the target compound from its precursors, by-products, and degradation products, allowing for accurate purity determination (expressed as a percentage of the main peak area) and quantification against a reference standard. Method validation according to ICH guidelines would be essential for ensuring the reliability of the results. researchgate.netresearchgate.net

Table 1: Illustrative HPLC Parameters for the Analysis of Substituted Quinolines

ParameterTypical Conditions
Column Reversed-phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of Acetonitrile or Methanol and water (often with a buffer like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) nih.gov
Flow Rate 0.8 - 1.2 mL/min
Detection UV-Vis Detector (wavelength selected based on the UV spectrum of the compound)
Injection Volume 5 - 20 µL
Column Temperature Ambient to 40 °C

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polarity, GC analysis could be applicable if the compound is derivatized to a more volatile form. However, for structurally similar, less complex halogenated quinolines, direct GC analysis has been successfully demonstrated. oup.comoup.com

A rapid GC method for chlorinated quinolines has been developed using a trifluoropropyl silicone (QF-1) column with a hydrogen flame ionization detector (FID). oup.comoup.com This suggests that a similar approach could be adapted for this compound, provided it has sufficient thermal stability. The high-boiling nature of quinoline isomers necessitates careful optimization of the injector and detector temperatures to prevent condensation. oup.com

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions. In the synthesis of quinoline derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the product. nih.govijpsr.comresearchgate.netacs.org

For monitoring the synthesis of this compound, a TLC plate coated with silica (B1680970) gel G would serve as the stationary phase. A mobile phase, or eluent, would typically consist of a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate. The ratio of these solvents would be optimized to achieve good separation between the starting materials, intermediates, and the final product. Visualization of the spots on the TLC plate can be achieved under a UV lamp, as quinoline derivatives are often fluorescent, or by using an iodine chamber. nih.govijpsr.com

Hyphenated Techniques

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for trace-level analysis and unequivocal identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical tool that is ideal for trace analysis and the structural elucidation of compounds in complex matrices. In the context of environmental or metabolic studies (in non-human organisms), LC-MS/MS would be the method of choice for detecting and identifying metabolites of this compound.

The LC part of the system would separate the parent compound from its metabolites, similar to the HPLC method described earlier. The separated components would then be introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for quinoline alkaloids, which would generate protonated molecules [M+H]+. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) would then be used to fragment these ions, producing a characteristic fragmentation pattern that can be used for structural confirmation and identification of unknown metabolites. The high sensitivity of modern LC-MS/MS systems allows for detection at very low concentrations. nih.govanalytice.comresearchgate.net

Table 2: Representative LC-MS/MS Parameters for Quinoline Analysis

ParameterTypical Conditions
LC System UHPLC or HPLC with reversed-phase column
Ionization Source Electrospray Ionization (ESI), positive ion mode
Mass Analyzer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) researchgate.netsemanticscholar.org
Scan Mode Multiple Reaction Monitoring (MRM) for quantification, Product Ion Scan for structural elucidation
Mobile Phase Acetonitrile/water or Methanol/water with additives like formic acid or ammonium acetate to promote ionization nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of mass spectrometry. For volatile compounds or their volatile derivatives, GC-MS provides excellent chromatographic resolution and definitive identification based on the mass spectrum. A method for the determination of quinoline in textiles has been developed using GC-MS with a DB-5MS capillary column. madison-proceedings.com

For the analysis of this compound, assuming sufficient volatility and thermal stability, a similar GC-MS method could be employed. The electron ionization (EI) mass spectrum would provide a unique fragmentation pattern, or "fingerprint," of the molecule, which is invaluable for its unambiguous identification. The characteristic isotopic pattern resulting from the presence of one bromine and two chlorine atoms would be a key diagnostic feature in the mass spectrum.

Electrochemical Methods for Redox Characterization and Sensing Applications

Electrochemical methods are powerful tools for investigating the redox properties of molecules, providing insights into their electron transfer capabilities. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) could be employed to characterize the oxidation and reduction potentials of this compound. This information would be crucial for understanding its potential role in electrochemical reactions and for the development of electrochemical sensors.

The development of a sensor for this compound would likely involve modifying an electrode surface with a material that selectively interacts with the target molecule. The binding event would then trigger a measurable change in the electrochemical signal, such as a shift in peak potential or an increase in current. The sensitivity and selectivity of such a sensor would be paramount for its practical application in complex sample matrices.

Hypothetical Research Data for Electrochemical Analysis:

ParameterHypothetical Value
Oxidation Potential (Epa) vs. Ag/AgCl+1.2 V
Reduction Potential (Epc) vs. Ag/AgCl-0.8 V
Electron Transfer Rate Constant (k⁰)2.5 x 10⁻³ cm/s
Diffusion Coefficient (D)7.0 x 10⁻⁶ cm²/s

Note: The data in this table is purely hypothetical and for illustrative purposes only, as no experimental data for this compound has been found in the public domain.

Spectrophotometric Assays for Quantitative Determination in Complex Research Matrices

Spectrophotometry, particularly UV-Visible spectroscopy, is a widely used technique for the quantitative determination of chemical compounds. To develop a spectrophotometric assay for this compound, its absorption spectrum would first need to be recorded to identify the wavelength of maximum absorbance (λmax). According to Beer-Lambert's law, the absorbance at this wavelength is directly proportional to the concentration of the compound in a solution.

For quantitative analysis in complex research matrices, such as biological fluids or environmental samples, sample preparation steps like liquid-liquid extraction or solid-phase extraction would likely be necessary to remove interfering substances. The development of a robust and validated spectrophotometric method would require the establishment of a calibration curve using standards of known concentration.

Hypothetical Spectrophotometric Data:

ParameterHypothetical Value
Wavelength of Maximum Absorbance (λmax)285 nm
Molar Absorptivity (ε)15,000 L mol⁻¹ cm⁻¹
Linear Range1 - 20 µg/mL
Limit of Detection (LOD)0.2 µg/mL

Note: The data in this table is purely hypothetical and for illustrative purposes only, as no experimental data for this compound has been found in the public domain.

Environmental Fate and Degradation Studies (e.g., in water or soil, without human exposure pathways)

Understanding the environmental fate and degradation of a chemical compound is essential for assessing its potential environmental impact. For this compound, such studies would investigate its persistence and transformation in environmental compartments like water and soil.

Degradation studies would aim to identify the primary degradation pathways, which could include photodegradation (breakdown by light), hydrolysis (reaction with water), and microbial degradation. The half-life of the compound in different environmental conditions would be a key parameter to determine. The identification of major degradation products would also be crucial for a complete environmental risk assessment.

Hypothetical Environmental Degradation Data:

Environmental CompartmentDegradation ProcessHypothetical Half-life (t₁/₂)
Water (pH 7, 25°C)Hydrolysis120 days
Water (surface)Photodegradation30 days
Soil (aerobic)Microbial Degradation90 days

Note: The data in this table is purely hypothetical and for illustrative purposes only, as no experimental data for this compound has been found in the public domain.

Future Research Directions and Challenges in the Study of 3 Bromo 4,8 Dichloro 5 Methoxyquinoline

Exploration of Stereoselective Synthetic Routes

The synthesis of quinoline (B57606) derivatives has been a subject of extensive research for over a century, with numerous established methods like the Skraup, Friedländer, and Doebner-von Miller reactions providing access to the core structure. researchgate.netnih.gov However, the creation of specific, polysubstituted patterns often requires multi-step, and sometimes inefficient, processes. mdpi.com For a molecule like 3-Bromo-4,8-dichloro-5-methoxyquinoline, which is achiral, the challenge of stereoselectivity arises during its derivatization, where the introduction of new substituents can generate one or more stereocenters.

A significant future challenge is the development of synthetic routes that can introduce new functionalities in a stereoselective manner. For instance, reactions at the C-3 bromine or via C-H activation could lead to the formation of chiral centers. Controlling the stereochemistry in such transformations is a formidable task, especially when creating contiguous quaternary carbon centers. nih.gov

Future research should focus on:

Asymmetric Catalysis: Designing chiral catalysts (e.g., based on transition metals or organocatalysts) that can direct the stereochemical outcome of reactions on the quinoline scaffold. This could involve asymmetric cross-coupling reactions at the C-3 position or stereoselective additions to derivatives of the quinoline ring.

Chiral Auxiliaries: Utilizing chiral auxiliaries attached to a precursor of the quinoline or a derivatized form to guide the stereochemistry of subsequent transformations.

Enzymatic Resolutions: Exploring enzymatic methods for the kinetic resolution of racemic mixtures of derivatized this compound, a common strategy in asymmetric synthesis. ebi.ac.uk

Overcoming these challenges would enable the synthesis of enantiomerically pure derivatives, which is crucial for applications where specific 3D orientations are required, such as in the development of chiral ligands or advanced materials. The inherent difficulty lies in achieving high diastereoselectivity and enantioselectivity on a sterically hindered and electronically complex substrate. nih.gov

Development of Advanced Catalytic Systems for Derivatization

The presence of multiple halogen atoms and C-H bonds on the this compound ring system offers numerous handles for derivatization through modern catalytic methods. The primary challenge lies in achieving regioselectivity—selectively reacting at one position without affecting the others. Future research will undoubtedly focus on creating sophisticated catalytic systems to control this reactivity.

Key Areas for Catalytic Development:

Catalytic ApproachTarget Position(s)Potential Reaction TypesKey Challenges & Future Directions
Palladium-Catalyzed Cross-Coupling C3-BrSuzuki, Heck, Sonogashira, Buchwald-HartwigAchieving selective coupling at the more reactive C-Br bond over the C-Cl bonds; catalyst optimization for high yields with complex substrates. nih.govuit.no
Nickel/Copper-Catalyzed Reactions C4-Cl, C8-ClCross-coupling, AminationDeveloping catalysts that can activate the less reactive C-Cl bonds after the C-Br site has been functionalized; use of more sustainable and earth-abundant metals. nih.gov
C-H Functionalization C2, C6, C7Arylation, Alkylation, AminationDesigning directing groups or catalysts (e.g., Pd, Rh, Ir) for site-selective C-H activation on the electron-rich or electron-poor rings of the quinoline. nih.govnih.govrsc.org
Photocatalysis VariousRadical additions, AnnulationsUtilizing visible-light-driven methods for mild and selective transformations, potentially enabling novel reaction pathways not accessible through thermal catalysis. chemrxiv.org

A significant hurdle is the potential for catalyst poisoning or deactivation by the heterocyclic nitrogen atom. Therefore, the development of robust catalysts, possibly employing N-heterocyclic carbene (NHC) ligands or phosphine (B1218219) ligands, is essential. mdpi.com Furthermore, the trend towards greener chemistry necessitates the exploration of catalysts based on earth-abundant metals like iron and copper, as well as metal-free catalytic systems, to reduce cost and environmental impact. mdpi.comacs.org

Integration into Hybrid Materials and Nanostructures

Quinoline derivatives are recognized for their unique photophysical properties and are used in applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. semanticscholar.orgdoaj.org The compound this compound, with its multiple functionalization points, is a promising building block for novel hybrid materials and nanostructures.

Future research directions include:

Polymer and MOF Integration: Using the halogen atoms as points for polymerization or for incorporation as a linker into Metal-Organic Frameworks (MOFs). This could lead to materials with tailored electronic, optical, or porous properties for applications in gas storage, catalysis, or chemical sensing.

Fluorescent Chemosensors: Functionalizing the quinoline core to create chemosensors for detecting specific analytes like metal ions (e.g., Zn²⁺, Fe³⁺) or environmentally relevant species. nih.govnanobioletters.comresearchgate.net The electronic properties of the quinoline can be finely tuned by replacing the halogen substituents, which in turn would alter the fluorescence response upon binding to a target.

Nanoparticle Functionalization: Covalently attaching derivatives of this compound to the surface of nanoparticles (e.g., gold, zinc oxide). nih.gov This could impart new functionalities to the nanoparticles, making them suitable for applications in catalysis or bio-imaging. The synthesis of quinoline-based nanostructures themselves, such as nanocatalysts, is also a promising area. acs.org

The main challenge in this area is the controlled synthesis and characterization of these complex hybrid systems. Ensuring that the desired properties of the quinoline unit are retained or enhanced upon integration into a larger structure requires precise synthetic control and sophisticated analytical techniques.

Deepening Mechanistic Understanding of Biological and Chemical Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is critical for predicting its reactivity and designing rational synthetic strategies. The interplay between the bromo, chloro, and methoxy (B1213986) substituents creates a complex electronic landscape that dictates the molecule's behavior.

Future research should prioritize:

Computational Modeling (DFT Studies): Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and predict regioselectivity. researchgate.net This can help rationalize experimental observations, such as the preferential reactivity of the C-Br bond over the C-Cl bonds in cross-coupling reactions, and guide the design of new experiments.

Kinetic and Spectroscopic Studies: Performing detailed kinetic analysis and using in-situ spectroscopic techniques to identify reaction intermediates and elucidate transition states. Understanding the step-by-step mechanism of, for example, a C-H activation or a nucleophilic substitution reaction is crucial for optimizing reaction conditions. nd.edu

Radical Reaction Pathways: Investigating the behavior of the compound under radical conditions, which could be initiated photochemically or through other means. The halogen atoms can significantly influence the stability and reactivity of radical intermediates, potentially leading to novel and unexpected chemical transformations. chemrxiv.org

A deeper mechanistic insight will not only advance the synthetic chemistry of this compound but also provide a foundation for understanding its potential interactions in biological systems, should it be explored for such purposes. The reactivity of the quinoline nucleus is complex, with electrophilic substitutions typically occurring on the benzene (B151609) ring and nucleophilic substitutions on the pyridine (B92270) ring. uop.edu.pkyoutube.com How the specific substitution pattern of this compound modifies this general reactivity profile is a key question to be answered.

Challenges in Scale-Up and Industrial Applications (excluding pharmaceutical manufacturing)

Transitioning a synthetic route from a laboratory scale to an industrial process presents a unique set of challenges, particularly for a complex, polysubstituted molecule like this compound. mdpi.com These challenges are compounded when excluding the high-value pharmaceutical sector, as cost-effectiveness becomes even more critical.

Key Challenges in Scale-Up:

ChallengeDescriptionPotential Mitigation Strategies
Cost of Starting Materials & Reagents The synthesis of a polysubstituted quinoline often involves multiple steps and expensive reagents, including precious metal catalysts (e.g., Palladium). mdpi.comDevelopment of more convergent synthetic routes; replacement of expensive catalysts with those based on earth-abundant metals (Cu, Fe, Ni); catalyst recycling protocols. acs.org
Process Safety & Hazard Management Many classical quinoline syntheses use harsh and hazardous reagents like strong acids (H₂SO₄) and oxidants, and reactions can be highly exothermic. nih.govDevelopment of milder reaction conditions, potentially using flow chemistry for better temperature control and safety; use of greener solvents and reagents.
Yield and Purity Achieving high yields and purity on a large scale can be difficult due to side reactions and the formation of hard-to-separate isomers or byproducts.Optimization of reaction conditions (temperature, pressure, catalyst loading); development of efficient and scalable purification methods (e.g., crystallization over chromatography).
Waste Management Multi-step syntheses and the use of stoichiometric reagents can generate significant amounts of chemical waste, increasing environmental impact and disposal costs.Designing atom-economical reactions (e.g., C-H activation); implementing catalyst recycling; using environmentally benign solvents. nih.gov

Despite these challenges, the unique properties of functionalized quinolines suggest several potential non-pharmaceutical industrial applications for this compound and its derivatives:

Advanced Materials: As a monomer or additive in the production of specialty polymers and performance materials with enhanced thermal stability, flame retardancy (due to the high halogen content), or specific optical properties.

Agrochemicals: The quinoline scaffold is present in some agrochemicals. Further derivatization could lead to new classes of fungicides or herbicides. chemrxiv.org

Functional Dyes and Pigments: The chromophoric quinoline system can be modified to create novel dyes for textiles, imaging, or electronic displays. semanticscholar.org

The successful industrial application of this compound will hinge on developing a scalable, cost-effective, and sustainable synthetic process that allows its unique chemical functionalities to be harnessed. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-4,8-dichloro-5-methoxyquinoline, and how can reaction conditions be controlled to minimize byproducts?

Methodological Answer: The synthesis typically involves sequential halogenation and functional group introduction on a quinoline core. A plausible route includes:

Methoxy Introduction : Start with 5-methoxyquinoline to fix the methoxy group at position 2.

Bromination : Use brominating agents like PBr3\text{PBr}_3 or NBS\text{NBS} (N-bromosuccinimide) at low temperatures (<0°C) to introduce bromine at position 3, ensuring regioselectivity .

Dichlorination : Employ PCl5\text{PCl}_5 or SOCl2\text{SOCl}_2 under reflux conditions to chlorinate positions 4 and 4. Monitor reaction progress via TLC to avoid over-chlorination .
Key Considerations :

  • Temperature control during bromination prevents undesired ring opening.
  • Use anhydrous conditions to avoid hydrolysis of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Methodological Answer:

  • 1H^1\text{H}-NMR :
    • Methoxy protons (-OCH3_3) at δ 3.8–4.0 ppm (singlet).
    • Aromatic protons in the quinoline core show splitting patterns dependent on substitution (e.g., doublets for adjacent halogens) .
  • 13C^{13}\text{C}-NMR :
    • Carbon atoms adjacent to halogens (Br, Cl) exhibit downfield shifts (e.g., C-3 at δ 120–130 ppm for Br; C-4/C-8 at δ 110–125 ppm for Cl) .
  • Mass Spectrometry (HRMS) :
    • Molecular ion peak [M+H]+^+ confirms the molecular formula (C10H6BrCl2NO\text{C}_{10}\text{H}_6\text{BrCl}_2\text{NO}, MW ≈ 317.93 g/mol). Isotopic patterns for Br/Cl aid identification .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation be addressed when synthesizing this compound?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

  • Bromine Positioning : Use directing groups (e.g., methoxy at C-5) to activate specific sites. Methoxy’s electron-donating nature directs electrophilic bromination to the ortho/para positions (C-3 in this case) .
  • Chlorine Placement : Sequential chlorination with SOCl2\text{SOCl}_2 at varying temperatures (e.g., 40°C for C-4, 80°C for C-8) leverages kinetic vs. thermodynamic control .
    Data Contradiction Note : Conflicting yields (e.g., 60% vs. 85% in similar routes) may arise from solvent polarity differences. Polar aprotic solvents (DMF) favor faster kinetics but increase byproduct formation .

Q. What strategies are recommended for modifying substituents on the quinoline core without destabilizing the heterocyclic structure?

Methodological Answer:

  • Protective Groups : Temporarily protect reactive sites (e.g., silyl ethers for -OH groups) during functionalization .
  • Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura couplings to introduce aryl/alkyl groups at C-3 or C-7. Ensure inert atmospheres to prevent catalyst deactivation .
  • Solvent Selection : Non-polar solvents (toluene) minimize nucleophilic attack on the electron-deficient quinoline ring .

Q. How should researchers design in vitro assays to evaluate the antimicrobial potential of this compound?

Methodological Answer:

  • MIC (Minimum Inhibitory Concentration) Assays :
    • Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth.
    • Use resazurin dye for viability quantification .
  • Mechanistic Studies :
    • Fluorescence-based DNA intercalation assays (e.g., ethidium bromide displacement) to assess interaction with bacterial DNA .

Data Contradiction Analysis

Q. How can discrepancies in reported yields for similar halogenated quinolines be resolved experimentally?

Methodological Answer:

  • Variable Screening : Replicate reactions while isolating variables (e.g., catalyst loading, solvent purity). For example, trace moisture in PCl5\text{PCl}_5 may reduce chlorination efficiency .
  • Byproduct Identification : Use LC-MS to detect side products (e.g., over-chlorinated derivatives) and adjust stoichiometry accordingly .
  • Computational Modeling : DFT calculations predict favorable reaction pathways and transition states, guiding condition optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.